5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione
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Overview
Description
5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5-position of the indoline ring, a 2,4-dichlorophenoxyethyl group at the 1-position, and a dione functionality at the 2,3-positions.
Biochemical Analysis
Biochemical Properties
They are involved in various biochemical reactions and can influence the function of proteins and other biomolecules .
Cellular Effects
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence various cellular processes and functions.
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione typically involves multiple steps:
Bromination: The indoline ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride.
Alkylation: The 1-position of the indoline ring is alkylated with 2-(2,4-dichlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: The indoline ring is oxidized to form the dione functionality at the 2,3-positions using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones.
Reduction: Diols.
Substitution: Amino or thio-substituted indoline derivatives.
Scientific Research Applications
5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione: Unique due to its specific substitution pattern and dione functionality.
5-Bromoindoline-2,3-dione: Lacks the 2-(2,4-dichlorophenoxy)ethyl group.
1-(2-(2,4-Dichlorophenoxy)ethyl)indoline-2,3-dione: Lacks the bromine atom at the 5-position.
Uniqueness
The uniqueness of this compound lies in its combination of bromine, dichlorophenoxyethyl group, and dione functionality, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-1-[2-(2,4-dichlorophenoxy)ethyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3/c17-9-1-3-13-11(7-9)15(21)16(22)20(13)5-6-23-14-4-2-10(18)8-12(14)19/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMOSCHMABOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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